1-{4-[(Piperidin-4-yl)methyl]phenyl}ethan-1-one
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Overview
Description
1-{4-[(Piperidin-4-yl)methyl]phenyl}ethan-1-one is an organic compound that features a piperidine ring attached to a phenyl group, which is further connected to an ethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{4-[(Piperidin-4-yl)methyl]phenyl}ethan-1-one typically involves the reaction of 4-(chloromethyl)benzyl chloride with piperidine under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the piperidine nitrogen attacks the benzyl chloride, resulting in the formation of the desired product.
Industrial Production Methods: Industrial production of this compound can be achieved through a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction is typically carried out in a solvent such as dichloromethane or toluene, and the product is purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions: 1-{4-[(Piperidin-4-yl)methyl]phenyl}ethan-1-one undergoes various chemical reactions, including:
Oxidation: The ethanone moiety can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The piperidine ring can undergo substitution reactions with electrophiles, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Electrophiles such as alkyl halides, acyl chlorides, and sulfonyl chlorides.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Substituted piperidine derivatives
Scientific Research Applications
1-{4-[(Piperidin-4-yl)methyl]phenyl}ethan-1-one has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals
Mechanism of Action
The mechanism of action of 1-{4-[(Piperidin-4-yl)methyl]phenyl}ethan-1-one involves its interaction with specific molecular targets in biological systems. The piperidine ring can interact with various receptors and enzymes, modulating their activity. The phenyl and ethanone moieties contribute to the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
1-{4-[(Piperidin-1-yl)methyl]phenyl}ethan-1-one: Similar structure but with a different substitution pattern on the piperidine ring.
1-{4-[(Piperidin-3-yl)methyl]phenyl}ethan-1-one: Another structural isomer with the piperidine ring attached at a different position.
1-{4-[(Piperidin-2-yl)methyl]phenyl}ethan-1-one: Similar compound with the piperidine ring attached at the second position.
Uniqueness: 1-{4-[(Piperidin-4-yl)methyl]phenyl}ethan-1-one is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity.
Properties
Molecular Formula |
C14H19NO |
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Molecular Weight |
217.31 g/mol |
IUPAC Name |
1-[4-(piperidin-4-ylmethyl)phenyl]ethanone |
InChI |
InChI=1S/C14H19NO/c1-11(16)14-4-2-12(3-5-14)10-13-6-8-15-9-7-13/h2-5,13,15H,6-10H2,1H3 |
InChI Key |
ASZJJSYYOZMGKP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)CC2CCNCC2 |
Origin of Product |
United States |
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